N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide
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Overview
Description
“N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide” is a synthetic organic compound that features a piperidine ring substituted with a thiophene group and a trifluoromethylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.
Introduction of the Thiophene Group: This step involves the coupling of the thiophene moiety to the piperidine ring, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Trifluoromethylpyridine Group:
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The trifluoromethylpyridine group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized thiophene derivatives, reduced amine forms, or substituted pyridine derivatives.
Scientific Research Applications
“N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide” may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with proteins, enzymes, or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability, while the thiophene and piperidine rings contribute to the overall molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(thiophen-2-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
- N-(thiophen-2-yl)-4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxamide
- N-(thiophen-2-yl)-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide
Uniqueness
The presence of the trifluoromethyl group in “N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide” distinguishes it from similar compounds, potentially offering enhanced biological activity and stability.
Properties
IUPAC Name |
N-thiophen-2-yl-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)11-3-4-13(20-10-11)24-12-5-7-22(8-6-12)15(23)21-14-2-1-9-25-14/h1-4,9-10,12H,5-8H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMQVBGJJXAULU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)NC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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